molecular formula C13H6ClN5O2 B12933999 3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid CAS No. 139964-69-5

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid

Cat. No.: B12933999
CAS No.: 139964-69-5
M. Wt: 299.67 g/mol
InChI Key: YDTUHNMCBDZHKW-UHFFFAOYSA-N
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Description

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C13H6ClN5O2 It is known for its unique structure, which includes a pyrazine ring substituted with chloro and dicyano groups, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid typically involves the reaction of 3-chloro-5,6-dicyanopyrazine with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid is unique due to its specific substitution pattern on the pyrazine ring and the presence of both chloro and dicyano groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

139964-69-5

Molecular Formula

C13H6ClN5O2

Molecular Weight

299.67 g/mol

IUPAC Name

3-[(3-chloro-5,6-dicyanopyrazin-2-yl)amino]benzoic acid

InChI

InChI=1S/C13H6ClN5O2/c14-11-12(19-10(6-16)9(5-15)18-11)17-8-3-1-2-7(4-8)13(20)21/h1-4H,(H,17,19)(H,20,21)

InChI Key

YDTUHNMCBDZHKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=C(N=C2Cl)C#N)C#N)C(=O)O

Origin of Product

United States

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